molecular formula C17H16BrCl2NO2 B11703389 2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol

2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol

Cat. No.: B11703389
M. Wt: 417.1 g/mol
InChI Key: QZFIWUBICHWZBP-UHFFFAOYSA-N
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Description

2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol is a complex organic compound characterized by the presence of multiple functional groups, including bromine, chlorine, hydroxyl, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol typically involves multi-step organic reactions. One common method involves the condensation of 5-tert-butyl-3-chloro-2-hydroxybenzaldehyde with 2-bromo-4-chloroaniline under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenols or anilines depending on the nucleophile used.

Scientific Research Applications

2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the imine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The hydroxyl and halogen groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chlorophenol: Lacks the imine and tert-butyl groups, making it less complex.

    5-tert-butyl-3-chloro-2-hydroxybenzaldehyde: Contains the aldehyde group instead of the imine linkage.

    2-bromo-6-chlorophenol: Lacks the tert-butyl and imine groups.

Uniqueness

2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of bromine, chlorine, hydroxyl, and imine groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16BrCl2NO2

Molecular Weight

417.1 g/mol

IUPAC Name

2-[(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-4-tert-butyl-6-chlorophenol

InChI

InChI=1S/C17H16BrCl2NO2/c1-17(2,3)10-5-13(20)16(23)14(6-10)21-8-9-4-11(19)7-12(18)15(9)22/h4-8,22-23H,1-3H3

InChI Key

QZFIWUBICHWZBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Cl)Br)O

Origin of Product

United States

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